Serabelisib

Description

This compound is an orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha isoform with potential antineoplastic activity. This compound selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and results in promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy; PIK3CA, one of the most highly mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K.

Properties

IUPAC Name |

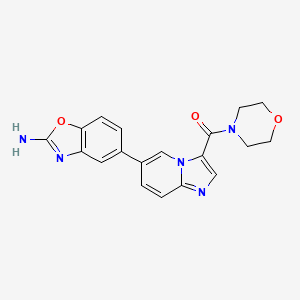

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGWHBSBBJNKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268454-23-4 | |

| Record name | Serabelisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serabelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERABELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serabelisib: A Technical Overview of its PI3K Alpha Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib, also known as TAK-117, INK-1117, and MLN-1117, is a potent and orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the phosphoinositide 3-kinase (PI3Kα) enzyme.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2] By specifically targeting PI3Kα, this compound aims to offer a more targeted therapeutic approach with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[2] This technical guide provides an in-depth overview of the selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows.

Biochemical Selectivity Profile

This compound demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms (β, γ, and δ) and the mammalian target of rapamycin (mTOR). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3Ks and mTOR

| Target | IC50 (nM) | Fold Selectivity vs. PI3Kα |

| PI3Kα | 15 - 21 | 1 |

| PI3Kβ | 4500 | ~214 - 300 |

| PI3Kγ | 1900 | ~90 - 127 |

| PI3Kδ | 13900 | ~662 - 927 |

| mTOR | >1000 | >47 |

Data compiled from multiple sources indicating a potent and selective inhibition of PI3Kα.[1][3][4] The IC50 for PI3Kα is reported as 21 nM[1] and 15 nM.[4] The >100-fold selectivity against other Class I PI3K isoforms is a consistently reported finding.[1][4]

While comprehensive data from a broad kinome scan against a wide panel of protein kinases is not publicly available, reports consistently state that this compound exhibits a high degree of selectivity against many other kinases.[1]

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

References

Serabelisib: A Deep Dive into its Discovery, Synthesis, and Preclinical Evaluation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is a potent and selective, orally bioavailable small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This compound's high selectivity for the PI3Kα isoform, including common oncogenic mutants, positions it as a promising agent with the potential for a favorable therapeutic window compared to pan-PI3K inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction: The PI3K Pathway and the Rationale for Targeting PI3Kα

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α catalytic subunit, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast, colorectal, and endometrial tumors. These mutations often lead to constitutive activation of the PI3K pathway, promoting tumorigenesis and resistance to therapy.

The development of inhibitors that specifically target the p110α isoform offers a therapeutic strategy with the potential for enhanced efficacy in tumors harboring PIK3CA mutations and a reduced toxicity profile compared to inhibitors that target multiple PI3K isoforms. This compound was developed to address this need, demonstrating high potency and selectivity for PI3Kα.

Discovery and Mechanism of Action of this compound

This compound was identified through extensive medicinal chemistry efforts focused on developing potent and selective inhibitors of PI3Kα.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the ATP-binding pocket of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inhibition of the serine/threonine kinase Akt and its subsequent downstream effectors, including the mammalian target of rapamycin (mTOR). This blockade of the PI3K/Akt/mTOR signaling cascade ultimately results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dependence on this pathway.[2]

dot

Potency and Selectivity

This compound is a highly potent inhibitor of PI3Kα with reported IC50 values in the low nanomolar range. Critically, it exhibits significant selectivity for the α-isoform over other Class I PI3K isoforms (β, δ, and γ) and mTOR, which is anticipated to contribute to a more favorable safety profile.

| Target | IC50 (nM) | Selectivity vs. PI3Kα |

| PI3Kα | ~5-21 | - |

| PI3Kβ | >100-fold | High |

| PI3Kδ | >100-fold | High |

| PI3Kγ | >100-fold | High |

| mTOR | >100-fold | High |

| Table 1: In vitro potency and selectivity of this compound against Class I PI3K isoforms and mTOR. Data compiled from publicly available sources. |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, a plausible synthetic route can be constructed based on the known synthesis of structurally related imidazo[1,2-a]pyridine derivatives and information from patent literature. The core of this compound is the (6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl)(morpholin-4-yl)methanone structure.

A potential synthetic approach involves a multi-step process, likely beginning with the construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3- and 6-positions.

dot

Preclinical Evaluation

This compound has undergone extensive preclinical evaluation to characterize its biological activity and establish its potential as an anticancer agent.

In Vitro Studies

The anti-proliferative activity of this compound has been evaluated in a wide range of cancer cell lines, particularly those harboring PIK3CA mutations.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.

| Cell Line | Cancer Type | PIK3CA Status | This compound IC50 (nM) |

| MCF-7 | Breast Cancer | E545K Mutant | Potent |

| T47D | Breast Cancer | H1047R Mutant | Potent |

| HCT116 | Colorectal Cancer | Wild-Type | Less Potent |

| U87-MG | Glioblastoma | PTEN null | Less Potent |

| Table 2: Representative anti-proliferative activity of this compound in various cancer cell lines. "Potent" and "Less Potent" are qualitative descriptors based on publicly available data trends. |

The effect of this compound on the PI3K signaling pathway is typically assessed by measuring the phosphorylation status of key downstream proteins.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Cancer cells are treated with this compound for a defined period, after which they are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of Akt (e.g., p-Akt Ser473) and total Akt.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

In Vivo Studies

The antitumor efficacy of this compound has been demonstrated in various preclinical in vivo models, most notably in xenograft models of human cancers.

Experimental Protocol: Human Tumor Xenograft Study

-

Cell Implantation: Human cancer cells with known PIK3CA mutation status are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.

| Xenograft Model | Cancer Type | PIK3CA Status | This compound Efficacy |

| MCF-7 | Breast Cancer | E545K Mutant | Significant TGI |

| KPL-4 | Breast Cancer | H1047R Mutant | Significant TGI |

| HCT116 | Colorectal Cancer | Wild-Type | Minimal TGI |

| Table 3: In vivo efficacy of this compound in representative xenograft models. TGI = Tumor Growth Inhibition. |

Conclusion

This compound is a potent and selective PI3Kα inhibitor that has demonstrated significant preclinical activity in cancer models harboring PIK3CA mutations. Its mechanism of action, involving the specific inhibition of the PI3K/Akt/mTOR pathway, provides a strong rationale for its clinical development. The data summarized in this technical guide highlight the key discovery and preclinical findings that support the ongoing investigation of this compound as a targeted therapy for patients with PIK3CA-mutant cancers. Further research and clinical trials are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this promising agent.

References

Serabelisib Target Validation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117, INK-1117, and MLN-1117) is an orally bioavailable small molecule inhibitor that selectively targets the alpha isoform of the class I phosphoinositide 3-kinase (PI3Kα).[1] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] The gene encoding the p110α catalytic subunit of PI3K, PIK3CA, is one of the most highly mutated oncogenes in solid tumors.[1][2] This has positioned PI3Kα as a key therapeutic target in oncology. This compound has been developed to specifically inhibit PI3Kα, including its mutated forms, with the aim of inducing tumor cell apoptosis and inhibiting tumor growth.[1] By targeting the alpha isoform with high selectivity, this compound is designed to offer a more favorable therapeutic window with potentially reduced toxicity compared to pan-PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, preclinical efficacy, and clinical trial data.

Mechanism of Action and Target Selectivity

This compound exerts its anti-neoplastic activity by selectively inhibiting the kinase activity of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream Akt/mTOR signaling cascade. The disruption of this pathway ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells harboring an activated PI3Kα pathway, particularly those with PIK3CA mutations.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cellular processes. Upon activation by growth factors and other stimuli, PI3Kα phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth. This compound's inhibition of PI3Kα blocks this entire cascade.

In Vitro Selectivity

Biochemical assays have demonstrated this compound's high potency and selectivity for the PI3Kα isoform over other class I PI3K isoforms (β, γ, and δ) and mTOR. This selectivity is a key feature, as inhibition of other isoforms is associated with distinct toxicities.

| Target | IC50 (nM) |

| p110α | 15 - 21 |

| p110β | 4500 |

| p110γ | 1900 |

| p110δ | 13900 |

| mTOR | 1670 |

| Data compiled from multiple sources.[3][4][5] |

Preclinical Efficacy

In Vitro Cellular Assays

In cellular assays, this compound has been shown to inhibit the phosphorylation of Akt and block the proliferation of tumor cell lines that have PIK3CA mutations.[4] The growth of breast cancer cells with PIK3CA mutations was inhibited with an IC50 around 2 µM.[4] However, this compound demonstrated significantly less activity in cancer cells that are PTEN-deficient, a condition that leads to constitutive activation of the PI3K pathway independent of PI3Kα.[3]

In Vivo Xenograft Studies

Preclinical studies using murine xenograft models of human cancers have shown that oral administration of this compound leads to a dose-dependent inhibition of tumor growth.[6] This anti-tumor activity was observed in models with PIK3CA oncogenic mutations, such as breast carcinoma, and was correlated with the inhibition of PI3K pharmacodynamic markers within the tumor tissue.[6] Notably, the anti-tumor efficacy of single-agent this compound in these preclinical models was found to be driven by the total plasma exposure and was independent of the dosing schedule.[3][6] In contrast, this compound was not effective in tumor models with PTEN and/or KRAS mutations.[6] In C57BL/6 mice, a dose of 60 mg/kg was used in some studies.[4]

Clinical Validation

Monotherapy Studies

A first-in-human, phase I dose-escalation study of this compound (TAK-117) was conducted in 71 patients with advanced solid malignancies.[3] The study evaluated both once-daily and intermittent (3 days per week) dosing schedules.

-

Safety and Tolerability : Once-daily dosing was associated with dose-limiting toxicities, primarily grade ≥3 elevations in alanine and aspartate aminotransferases (ALT/AST), leading to a narrow therapeutic window with a maximum tolerated dose (MTD) of 150 mg once daily. Intermittent dosing schedules were better tolerated, with an MTD of 900 mg (administered on a Monday-Wednesday-Friday or Monday-Tuesday-Wednesday schedule). With intermittent dosing, total weekly exposures were approximately four times greater than with 150 mg once daily.[3]

-

Pharmacodynamics : Suppression of pS6 expression in the skin, a downstream marker of PI3K pathway activity, was observed at doses of 200 mg and higher.[3]

-

Preliminary Efficacy : As a monotherapy, this compound showed limited antitumor activity. There were three partial responses in patients on the once-daily schedule and one on the intermittent schedule. Stable disease lasting for at least 3 months was observed in 17 patients, all of whom had tumors with PIK3CA mutations.

| Dosing Schedule | MTD | Key Grade ≥3 Adverse Events | Partial Responses | Stable Disease (≥3 months) |

| Once Daily | 150 mg | ALT/AST elevations | 3 | 5 |

| Intermittent (3 days/week) | 900 mg | Hyperglycemia, Nausea | 1 | 12 |

| Data from the first-in-human phase I study of TAK-117.[3] |

Combination Therapy

Given the modest single-agent activity, the clinical development of this compound has focused on combination therapies, particularly with inhibitors of other nodes in the PI3K/Akt/mTOR pathway. A notable combination is with the dual mTORC1/mTORC2 inhibitor sapanisertib.

A phase I trial (NCT03154294) evaluated the safety and efficacy of this compound in combination with sapanisertib and paclitaxel in heavily pretreated patients with advanced solid tumors (ovarian, breast, and endometrial cancers).[7][8]

-

Recommended Phase 2 Dose (RP2D) : Sapanisertib 3 or 4 mg, this compound 200 mg on days 2-4, 9-11, 16-18, and 23-25 with paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[7]

-

Efficacy : In 15 evaluable patients, the objective response rate (ORR) was 47%, and the clinical benefit rate (CBR) was 73%.[7][8] The median progression-free survival (PFS) was 11 months, and overall survival (OS) was ongoing at 17 months.[7][8] Encouragingly, clinical benefit was observed even in patients who were refractory to prior taxane and/or mTOR inhibitor therapy.[7]

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 47% |

| Clinical Benefit Rate (CBR) | 73% |

| Median Progression-Free Survival (PFS) | 11 months |

| Median Overall Survival (OS) | Ongoing at 17 months |

| Results from the Phase I trial of this compound, Sapanisertib, and Paclitaxel combination therapy.[7][8] |

Experimental Protocols

Western Blotting for PI3K/Akt Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt, following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) in appropriate growth medium and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.

1. Animal Model:

-

Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

-

Acclimate the animals to the facility for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

-

Harvest cancer cells (e.g., a PIK3CA-mutant breast cancer cell line) during the exponential growth phase.

-

Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

4. Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., by oral gavage).

-

Administer this compound at various dose levels (e.g., 30, 60 mg/kg) and schedules (e.g., once daily or intermittently) to the treatment groups.

-

Administer the vehicle alone to the control group.

5. Efficacy and Tolerability Assessment:

-

Continue to monitor tumor volume and body weight of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kα that has demonstrated target engagement and anti-tumor activity in preclinical models, particularly those with PIK3CA mutations. While monotherapy has shown limited clinical efficacy, the combination of this compound with other targeted agents, such as the mTOR inhibitor sapanisertib, has yielded promising results in early-phase clinical trials. These findings support the continued investigation of this compound in combination regimens for the treatment of solid tumors with a dysregulated PI3K/Akt/mTOR pathway. Further studies are warranted to identify optimal combination partners and patient populations that are most likely to benefit from this targeted therapy. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

References

- 1. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Serabelisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117 and MLN1117) is an orally bioavailable, potent, and selective small-molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[2][3] By selectively targeting PI3Kα, this compound aims to inhibit downstream signaling, leading to the suppression of tumor cell growth and proliferation, and the induction of apoptosis, particularly in tumors harboring PIK3CA mutations.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies and detailing the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and patients with advanced solid malignancies. The drug exhibits moderately fast oral absorption and a generally dose-proportional increase in exposure.[2]

Table 1: Summary of this compound Pharmacokinetic Parameters in Patients with Advanced Solid Malignancies

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~2-4 hours | [2] |

| Plasma Half-life (t1/2) | ~11 hours | [1][2] |

| Accumulation | No meaningful accumulation with repeated dosing | [1] |

Note: This table represents a summary of available data. Detailed dose-escalation data with measures of variability were not publicly available in the reviewed literature.

A clinical biopharmaceutics study in healthy subjects (NCT02625259) provided further insights into the factors affecting this compound's absorption and bioavailability.[4][5]

Table 2: Relative Bioavailability of this compound Under Various Conditions in Healthy Volunteers

| Condition | Geometric Mean Ratio of AUC (90% CI) | Implication | Reference |

| Tablet vs. Capsule Formulation | 1.53 (0.93–2.51) | Tablet formulation may lead to higher exposure. | [4][5] |

| Fed (High-Fat Meal) vs. Fasted State | 1.50 (1.00–2.25) | Administration with food increases systemic exposure. | [4][5] |

| With Lansoprazole (Proton Pump Inhibitor) vs. Alone | 0.02 (0.01–0.04) | Co-administration with gastric acid-reducing agents significantly decreases bioavailability. | [4][5] |

These findings indicate that food can enhance the absorption of this compound, which may also help mitigate nausea, a common adverse event.[4][5] Conversely, the profound reduction in bioavailability with a proton pump inhibitor underscores the importance of managing concomitant medications that alter gastric pH.[4][5]

Pharmacodynamics

The pharmacodynamic activity of this compound is directly linked to its mechanism of action: the inhibition of the PI3Kα isoform. This leads to a downstream blockade of the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway Inhibition

This compound's primary pharmacodynamic effect is the inhibition of the PI3K/AKT/mTOR signaling cascade. This is typically assessed by measuring the phosphorylation status of key downstream effector proteins.

Preclinical and clinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of downstream markers such as S6 ribosomal protein (pS6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] In the first-in-human clinical trial, suppression of pS6 expression in skin biopsies was observed at doses of 200 mg and higher.[2]

Antitumor Activity

This compound has demonstrated antitumor activity in preclinical models and has shown preliminary efficacy in clinical trials, particularly in patients with tumors harboring PIK3CA mutations.[1][2]

-

In Vitro: this compound inhibits the proliferation of tumor cell lines with PIK3CA mutations and induces apoptosis.[1]

-

In Vivo: In murine xenograft models of human cancers with PIK3CA mutations, administration of this compound leads to dose-dependent tumor growth inhibition.[1] Its preclinical antitumor activity appears to be driven by total plasma exposure, independent of the dosing schedule.[1]

-

Clinical: In a Phase I study, partial responses and stable disease were observed in patients with PIK3CA-mutated advanced solid tumors treated with this compound.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics and pharmacodynamics.

Bioanalytical Method for this compound Quantification in Plasma

The concentration of this compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

Protocol Outline:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for extraction efficiency and matrix effects.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

-

Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound. The concentration of this compound in the study samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The assay range is typically validated to cover the expected plasma concentrations in clinical studies.[8]

Western Blotting for PI3K/AKT/mTOR Pathway Inhibition

This method is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to this compound treatment in preclinical models.[7]

Protocol Outline:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., endometrial or breast cancer cell lines with known PIK3CA mutation status) are cultured under standard conditions. Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of downstream effector proteins, such as p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), and total 4E-BP1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

In Vivo Tumor Growth Inhibition Studies (Xenograft Models)

Patient-derived or cell-line-derived xenograft models are utilized to evaluate the in vivo efficacy of this compound.[6]

Protocol Outline:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD-scid IL2Rgammanull [NSG] mice) are used as hosts for human tumor xenografts.

-

Tumor Implantation: Human cancer cells (e.g., from cell lines with PIK3CA mutations) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.

-

Drug Administration: this compound is formulated for oral administration and given to the treatment group at various doses and schedules (e.g., daily or intermittently). The control group receives the vehicle control.

-

Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be excised for analysis of pharmacodynamic markers (e.g., pS6 levels by Western blotting or immunohistochemistry) to correlate target engagement with antitumor activity.

Conclusion

This compound is a selective PI3Kα inhibitor with a pharmacokinetic profile that supports oral administration. Its pharmacodynamic activity, characterized by the inhibition of the PI3K/AKT/mTOR pathway, translates into antitumor efficacy, particularly in preclinical models and patients with PIK3CA-mutated cancers. The information presented in this technical guide, including the summary of pharmacokinetic and pharmacodynamic data and the detailed experimental protocols, provides a valuable resource for researchers and drug development professionals working on PI3K pathway inhibitors and targeted cancer therapies. Further clinical investigation of this compound, both as a single agent and in combination with other therapies, is ongoing.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterizing the Sources of Pharmacokinetic Variability for TAK-117 (this compound), an Investigational Phosphoinositide 3-Kinase Alpha Inhibitor: A Clinical Biopharmaceutics Study to Inform Development Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

The Structural-Activity Relationship of Serabelisib: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective PI3Kα Inhibitor

Serabelisib (also known as TAK-117, MLN1117, and INK1117) is an orally bioavailable small molecule that potently and selectively inhibits the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] this compound's high selectivity for the PI3Kα isoform, including common mutations in the PIK3CA gene, presents a promising therapeutic window with potentially greater efficacy and reduced toxicity compared to pan-PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its anti-neoplastic activity by selectively inhibiting PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling cascade.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many tumors, activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.[2]

By binding to the ATP-binding pocket of PI3Kα, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4] The inhibition of Akt phosphorylation leads to the downstream suppression of mTOR and other signaling molecules, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[1][5]

Structural Activity Relationship (SAR) of this compound and its Analogs

This compound belongs to the imidazo[1,2-a]pyridine class of PI3K inhibitors.[6] Its chemical structure, [6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone, features a core imidazo[1,2-a]pyridine scaffold, which is crucial for its inhibitory activity.[2] The SAR of this class of compounds has been explored through the synthesis and evaluation of various derivatives, revealing key structural features that govern potency and selectivity.[4][7]

The core imidazo[1,2-a]pyridine ring serves as the foundational scaffold for this class of inhibitors.[4][7] Modifications at several positions on this ring system have been shown to significantly impact the compound's interaction with the PI3Kα enzyme.[7]

At the 3-position of the imidazo[1,2-a]pyridine core, this compound possesses a morpholinylmethanone group. This moiety is critical for its activity.

The 6-position is substituted with a 2-amino-1,3-benzoxazol-5-yl group. This larger, heterocyclic substituent extends into a specific pocket of the enzyme, contributing to both potency and selectivity.

While detailed SAR studies specifically on this compound are often proprietary and contained within patent literature, research on related imidazo[1,2-a]pyridine derivatives provides valuable insights.[7][8] For instance, studies on analogs have explored modifications at the 2, 6, and 8-positions of the core scaffold.[4][7] These studies have shown that the nature of the substituents at these positions can modulate the inhibitory activity against PI3Kα and selectivity over other isoforms.[4][7] The exploration of different amide, sulfonamide, and urea groups in related series has demonstrated varying effects on potency, highlighting the sensitivity of the enzyme's binding pocket to the chemical nature of these groups.[4]

Quantitative Analysis of Inhibitory Activity

This compound demonstrates high potency against PI3Kα and significant selectivity over other Class I PI3K isoforms and mTOR. This selectivity is a key attribute that may translate to a more favorable safety profile in clinical settings.

| Target | IC50 (nM) | Selectivity vs. PI3Kα |

| PI3Kα | 15 - 21 | - |

| PI3Kβ | >1500 | >100-fold |

| PI3Kδ | >1500 | >100-fold |

| PI3Kγ | >1500 | >100-fold |

| mTOR | >1500 | >100-fold |

| Data compiled from multiple sources.[1][3][9] |

Key Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay

The direct inhibitory effect of this compound on PI3Kα is typically measured using a biochemical kinase assay. A common method is a luminescence-based assay, such as the Kinase-Glo™ assay.

Methodology:

-

Recombinant human PI3Kα enzyme is incubated with the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in a buffered solution.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of ATP remaining in the solution is quantified by adding a luciferase-luciferin reagent. The resulting luminescence is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

To assess the impact of this compound on tumor cell growth, cellular proliferation assays are conducted, often using cancer cell lines with known PIK3CA mutations.

Methodology:

-

Cancer cells (e.g., PIK3CA-mutant breast cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Following an incubation period (typically 72 hours), a reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.

-

These reagents are converted by metabolically active cells into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curve.

Conclusion

This compound is a promising, highly selective PI3Kα inhibitor with a well-defined mechanism of action. Its structural basis for activity is rooted in the imidazo[1,2-a]pyridine scaffold, with key substitutions at the 3- and 6-positions driving its potency and selectivity. The comprehensive evaluation of this compound and its analogs through a combination of biochemical and cellular assays has been instrumental in elucidating its therapeutic potential. Further exploration of the SAR within this chemical class may lead to the development of next-generation PI3Kα inhibitors with even more desirable pharmacological profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (MLN1117, INK1117, TAK-117) - Chemietek [chemietek.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in PI3 Kinase Inhibitors: Anticancer Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

The Antineoplastic Profile of Serabelisib: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serabelisib (also known as TAK-117 and MLN1117) is an orally bioavailable, potent, and selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. By specifically targeting PI3Kα, this compound aims to inhibit downstream signaling, leading to the suppression of tumor cell growth, proliferation, and survival, ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and the methodologies employed in its evaluation.

Mechanism of Action: Selective Inhibition of the PI3K/Akt/mTOR Pathway

This compound exerts its anticancer effects by selectively inhibiting the catalytic activity of PI3Kα.[1] This kinase is a critical node in the PI3K/Akt/mTOR signaling cascade, a pathway that is central to regulating cell growth, metabolism, and survival. In many cancers, activating mutations in PIK3CA lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and resistance to apoptosis.

This compound's targeted inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, leads to the modulation of numerous downstream targets, including the mammalian target of rapamycin (mTOR), resulting in the inhibition of protein synthesis and cell cycle progression, and the promotion of apoptosis.[1]

Preclinical Antineoplastic Activity

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against PI3Kα in biochemical assays and antiproliferative effects in various cancer cell lines, particularly those harboring PIK3CA mutations.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. PI3Kα | 21 nmol/L | Cell-free kinase assay | [2][3] |

| Inhibition of Proliferation in PIK3CA-mutant breast cancer cells | ~2 µM | Cell viability assay | [4] |

Table 1. In Vitro Activity of this compound

It is noteworthy that this compound shows significantly less activity in PTEN-deficient tumor cells, where the PI3K pathway activation is independent of PI3Kα.[2][4] This highlights the importance of patient selection based on the underlying genetic drivers of the disease.

In Vivo Efficacy

Preclinical studies using murine xenograft models of human cancers have demonstrated the in vivo antineoplastic activity of this compound. Administration of this compound resulted in a dose-dependent inhibition of tumor growth in models bearing PIK3CA oncogenic mutations.[1][2] The antitumor activity has been shown to be driven by the total plasma exposure to the drug.[2] For instance, in breast carcinoma xenograft models with PIK3CA mutations, this compound administration led to significant tumor growth inhibition.[2]

| Cancer Model | Dosing Regimen | Observed Effect | Reference |

| Breast Carcinoma Xenograft (PIK3CA mutant) | 30-60 mg/kg | Dose-dependent tumor growth inhibition | [4] |

| Endometrial and Breast Cancer Xenografts (in combination with sapanisertib and paclitaxel) | Not specified | Complete inhibition of tumor growth/tumor regression | [5] |

Table 2. In Vivo Antitumor Activity of this compound

Clinical Antineoplastic Activity

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents, in patients with advanced solid tumors.

Monotherapy Studies

A first-in-human, Phase I dose-escalation study (NCT01449370) evaluated the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid malignancies. The study explored both once-daily and intermittent dosing schedules.

| Trial Identifier | Dosing Schedule | Key Efficacy Results | Patient Population | Reference |

| NCT01449370 | Once-daily | 3 partial responses | Advanced solid tumors | [1][6] |

| Intermittent (MWF/MTuW) | 1 partial response, 12 patients with stable disease ≥3 months (all with PIK3CA mutations) | Advanced solid tumors with PIK3CA mutations | [1][6] |

Table 3. Clinical Activity of this compound Monotherapy

The results of this study suggested that intermittent dosing had a more acceptable safety profile and allowed for higher dose administration. While single-agent activity was observed, the overall response rates were modest, prompting further investigation in combination therapies.

Combination Therapy Studies

A Phase I dose-escalation study (NCT03154294) investigated this compound in combination with the mTOR inhibitor sapanisertib and the chemotherapeutic agent paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.

| Trial Identifier | Combination Agents | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Patient Population | Reference |

| NCT03154294 | Sapanisertib + Paclitaxel | 47% | 73% | 15 evaluable patients with advanced solid tumors | [7][8] |

Table 4. Clinical Activity of this compound in Combination Therapy

The combination regimen demonstrated promising clinical activity in this heavily pretreated patient population, particularly in those with aberrations in the PI3K/Akt/mTOR pathway.[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antineoplastic activity of this compound.

References

- 1. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleck.co.jp [selleck.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. MLN-1117 | PI3Kα (phosphoinositide 3-kinase) inhibitor | CAS 1268454-23-4 | Buy MLN-1117 from Supplier InvivoChem [invivochem.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I dose escalation study of dual PI3K/mTOR inhibition by Sapanisertib and this compound in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Serabelisib (TAK-117): In Vitro Assay Protocols for Cancer Cell Lines

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serabelisib (also known as TAK-117, MLN1117, and INK-1117) is an orally bioavailable, potent, and selective small-molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, growth, and metabolism.[3] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common oncogenic drivers in various solid tumors.[4]

This compound selectively inhibits PI3Kα, including mutant forms, leading to the suppression of downstream signaling, which can result in the inhibition of tumor cell growth and the induction of apoptosis.[2][3] Its high selectivity for the alpha isoform over other class I PI3K family members (β, γ, δ) and mTOR is intended to offer a wider therapeutic window and a more favorable safety profile compared to pan-PI3K inhibitors.[1][2] This document provides an overview of the signaling pathway targeted by this compound and detailed protocols for key in vitro assays to evaluate its efficacy in cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting PI3Kα at the apex of the PI3K/Akt/mTOR signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating key downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including components of the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. By inhibiting PI3Kα, this compound blocks the production of PIP3, leading to decreased Akt phosphorylation and the subsequent inactivation of the entire downstream pathway.

Figure 1. PI3K/Akt/mTOR pathway with this compound inhibition point.

Experimental Workflow Overview

A typical workflow for evaluating the in vitro efficacy of this compound involves a series of assays to determine its effect on cell viability, its ability to modulate the target pathway, and its capacity to induce programmed cell death.

Figure 2. General experimental workflow for this compound evaluation.

Quantitative Data Summary

This compound's inhibitory activity has been quantified in both enzymatic and cell-based assays. It is a potent inhibitor of the PI3Kα enzyme and demonstrates anti-proliferative effects in cancer cell lines, particularly those with PIK3CA mutations. Specific IC50 values for cell viability can vary significantly depending on the cell line's genetic background, proliferation rate, and the assay conditions. Researchers should determine the IC50 empirically for their specific cell lines of interest.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | PI3Kα | 15 - 21 nM | [1][2] |

| Enzymatic Assay | PI3Kβ | >100-fold selective vs α | [1][2] |

| Enzymatic Assay | PI3Kγ | >100-fold selective vs α | [1][2] |

| Enzymatic Assay | PI3Kδ | >100-fold selective vs α | [1][2] |

| Cell Viability | PIK3CA-mutant Breast Cancer Cells | ~2 µM | [1] |

| Cell Viability | HepG2 (Hepatoma) | Dose-dependent (tested at 2-8 µM) | [5][6] |

| Cell Viability | HuH-6 (Hepatoma) | Dose-dependent (tested at 2-8 µM) | [5][6] |

Experimental Protocols

Cell Viability / Cytotoxicity Assay (CCK-8 or MTT)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50). The assay measures the metabolic activity of viable cells.

Materials:

-

Cancer cell lines of interest (e.g., MCF7, T47D, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (TAK-117)

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with media only for background control.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 50 µM). Prepare a vehicle control (DMSO at the same final concentration as the highest drug dose).

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

Measurement of Cell Viability:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Afterwards, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance on a microplate reader. For CCK-8, the wavelength is 450 nm. For MTT, it is 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log-transformed drug concentration and use non-linear regression to calculate the IC50 value.

-

Western Blot for PI3K Pathway Modulation

This protocol assesses how this compound affects the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylated forms of proteins like Akt indicates successful target engagement.

Materials:

-

6-well cell culture plates

-

This compound and DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities relative to the loading control (e.g., β-actin).

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

6-well cell culture plates

-

This compound and DMSO

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells.

-

Lower-right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.

-

Upper-left (Annexin V-/PI+): Necrotic cells.

-

-

Conclusion

This compound is a selective PI3Kα inhibitor that effectively targets the PI3K/Akt/mTOR pathway, a key driver in many cancers. The protocols outlined in this document provide a robust framework for researchers to assess the in vitro efficacy of this compound. By employing cell viability, western blotting, and apoptosis assays, investigators can determine the drug's IC50, confirm its mechanism of action through target modulation, and quantify its ability to induce programmed cell death in relevant cancer cell lines. These assays are fundamental for the preclinical evaluation of this compound and for identifying tumor types that may be most sensitive to its therapeutic effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (INK-1117,MLN-1117,TAK-117) [myskinrecipes.com]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols for the Use of Serabelisib in Breast Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serabelisib (also known as TAK-117) is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in the development and progression of many solid tumors, including breast cancer, making it a critical target for therapeutic intervention.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer.[1] this compound has been shown to selectively inhibit PI3Kα, leading to the suppression of the PI3K/Akt/mTOR pathway, which can result in the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells harboring PIK3CA mutations.[3][4] Preclinical studies have demonstrated that this compound exhibits dose-dependent anti-tumor activity in murine xenograft models of human breast carcinoma with PIK3CA mutations.[4] These application notes provide a summary of the available data and detailed protocols for the use of this compound in breast cancer xenograft models.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its anti-tumor effects by specifically targeting the alpha isoform of phosphoinositide 3-kinase (PI3Kα). In many breast cancers, mutations in the PIK3CA gene lead to the constitutive activation of PI3Kα. This enzyme plays a crucial role in the PI3K/Akt/mTOR signaling cascade, a key pathway that regulates cell growth, proliferation, survival, and metabolism.

Activated PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Once activated, Akt phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). The activation of this pathway ultimately leads to increased protein synthesis and cell proliferation, driving tumor growth.

By selectively inhibiting PI3Kα, this compound blocks the production of PIP3, thereby preventing the activation of Akt and the subsequent downstream signaling events. This leads to decreased tumor cell growth and survival.[1][3]

Data Presentation

The following tables summarize the in vitro and preclinical in vivo data for this compound in breast cancer models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | PIK3CA Status | Value | Reference |

| IC50 | Not Specified | Mutant | 21 nmol/L (for PI3Kα) | [3] |

| Selectivity | Not Applicable | Not Applicable | >100-fold for PI3Kα vs. PI3Kβ/γ/δ and mTOR | [3] |

Note: Specific quantitative data on tumor growth inhibition in breast cancer xenograft models from publicly available literature is limited. The available information indicates a dose-dependent inhibition of tumor growth in murine xenograft models of human breast carcinoma bearing PIK3CA oncogenic mutations.[4]

Experimental Protocols

This section provides a detailed methodology for a typical breast cancer xenograft study to evaluate the efficacy of this compound.

I. Cell Line and Culture

-

Cell Line: MCF-7 (ER-positive, PIK3CA mutant) or MDA-MB-231 (Triple-negative, PIK3CA wild-type - as a control).

-

Culture Medium: For MCF-7, RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin. For MDA-MB-231, DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

II. Animal Model

-

Species: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Housing: Mice should be housed in sterile conditions in individually ventilated cages with free access to sterile food and water.

III. Tumor Inoculation

-

Harvest cultured breast cancer cells during the exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

-

Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice.

-

Subcutaneously inject 0.1 mL of the cell-Matrigel suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.

-

For estrogen-dependent models like MCF-7, a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) should be implanted subcutaneously in the dorsal neck region 24-48 hours prior to tumor cell inoculation.

IV. Experimental Design and Drug Administration

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Vehicle Control Group: Administer the vehicle used to formulate this compound (e.g., 0.5% methylcellulose in water) by oral gavage daily.

-

This compound Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) by oral gavage daily. The formulation of this compound should be prepared fresh as required.

-

Treatment Duration: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

V. Endpoint Analysis

-

Tumor Growth: Measure tumor volume and mouse body weight 2-3 times per week.

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement. This can include Western blotting for phosphorylated Akt (p-Akt) and other downstream markers of the PI3K pathway.

-

Histology: A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound is a promising selective PI3Kα inhibitor with demonstrated preclinical activity in breast cancer models, particularly those with PIK3CA mutations. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in relevant breast cancer xenograft models. Careful experimental design and adherence to detailed protocols are crucial for obtaining robust and reproducible data to support the continued development of this targeted therapy.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C19H17N5O3 | CID 70798655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A First-in-Human, Phase I, Dose-Escalation Study of TAK-117, a Selective PI3Kα Isoform Inhibitor, in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Dual Blockade of the PI3K/mTOR Pathway: Application Notes and Protocols for Serabelisib and Sapanisertib Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. Therapeutic strategies targeting single nodes within this pathway have shown limited clinical success, often due to feedback activation loops. A more effective approach may involve the simultaneous inhibition of multiple key nodes in the pathway. This document provides detailed application notes and experimental protocols for the combination therapy of serabelisib (a PI3Kα inhibitor) and sapanisertib (a dual mTORC1/2 inhibitor), a promising strategy to achieve a more complete and durable blockade of the PI3K/mTOR pathway. Preclinical and clinical studies have demonstrated that this combination, both alone and with other agents like paclitaxel, can lead to significant anti-tumor activity.

Mechanism of Action

This compound is a potent and selective inhibitor of the p110α catalytic subunit of PI3K, which is frequently mutated and activated in various cancers. Sapanisertib is a dual inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes. By targeting both PI3Kα and mTOR, this combination therapy aims to vertically block the pathway at two critical points, thereby preventing the feedback activation of AKT that can occur with mTORC1 inhibition alone and leading to a more profound and sustained inhibition of downstream signaling.

Signaling Pathway Diagram

Data Presentation

In Vitro Synergy

While specific IC50 values for the combination are not publicly available, preclinical studies have reported synergistic effects in endometrial and breast cancer cell lines. The combination has been shown to be more effective at inhibiting the phosphorylation of downstream targets like S6 and 4E-BP1 compared to single-agent treatments.

Clinical Trial Data (NCT03154294)

A Phase I clinical trial investigated the combination of this compound, sapanisertib, and paclitaxel in heavily pretreated patients with advanced solid tumors, including ovarian, breast, and endometrial cancers.[1]

| Parameter | Value | Reference |

| Patient Population | 19 heavily pretreated patients | [1] |

| Tumor Types | Ovarian (10), Breast (3), Endometrial (6) | [1] |